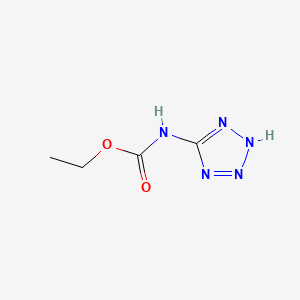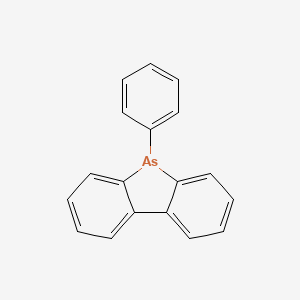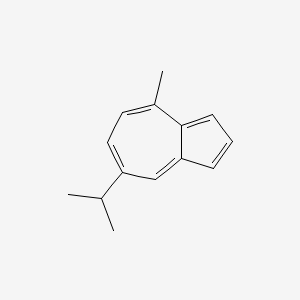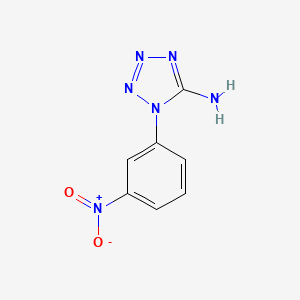
ethyl N-(2H-tetrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2H-tetrazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that are often used as bioisosteres of carboxylic acids due to their similar pKa values . These compounds are known for their stability and resistance to biological degradation, making them valuable in medicinal chemistry and other scientific applications .
Preparation Methods
The synthesis of ethyl N-(2H-tetrazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a tetrazole derivative. One common method includes the use of triethyl orthoformate and sodium azide, which react with the ethyl carbamate under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Ethyl N-(2H-tetrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where different nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include molecular iodine, ammonia, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2H-tetrazol-5-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a bioisostere in the design of biologically active compounds, mimicking the properties of carboxylic acids.
Mechanism of Action
The mechanism of action of ethyl N-(2H-tetrazol-5-yl)carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl N-(2H-tetrazol-5-yl)carbamate is unique due to its specific structure and properties. Similar compounds include:
1-Phenyl-5-tetrazolylpyruvate: Another tetrazole derivative used in organic synthesis.
N,N-Dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its significant anti-inflammatory action.
5-(Benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.
These compounds share the tetrazole ring but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
5326-16-9 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
ethyl N-(2H-tetrazol-5-yl)carbamate |
InChI |
InChI=1S/C4H7N5O2/c1-2-11-4(10)5-3-6-8-9-7-3/h2H2,1H3,(H2,5,6,7,8,9,10) |
InChI Key |
JWEJAYBSYXYGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)




![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)






